N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide.
Thiophene Substitution: The intermediate is further reacted with thiophene-2-carbaldehyde under acidic conditions to introduce the thiophene ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.
Industry
In the materials science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronics and photonics.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The thiophene ring and benzamide moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide
- N-(2-hydroxy-2-(furan-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the specific combination of its functional groups. The presence of the thiophene ring distinguishes it from other similar compounds, potentially offering different electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-8-11(19)12-5-2-6-21-12/h1-7,11,19H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZWYWMAVKYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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